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molecular formula C14H12O B8460715 Allyl-1-naphthylketone

Allyl-1-naphthylketone

Cat. No. B8460715
M. Wt: 196.24 g/mol
InChI Key: SDMGVBKPXMWHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937091B2

Procedure details

Allyl-1-naphthylcarbinol (205 mg) and pyridinium chlorochromate (230 mg) were reacted in dichloromethane (2 mL) at room temperature for 4 hours.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1)[OH:5])[CH:2]=[CH2:3].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[CH2:1]([C:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1)=[O:5])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
C(C=C)C(O)C1=CC=CC2=CC=CC=C12
Name
Quantity
230 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=C)C(=O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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